REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C:10]([OH:12])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.[F:34][C:35]([F:44])([F:43])[C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][CH:42]=1)[NH2:39]>CCOC(C)=O.CN(C=O)C>[CH2:1]([O:8][CH2:9][C:10]([NH:39][C:38]1[CH:40]=[CH:41][CH:42]=[C:36]([C:35]([F:34])([F:43])[F:44])[CH:37]=1)=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)O
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
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C(CCl)Cl
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Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
6.12 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the mixture was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed with H2O (1×100 mL), 10% aqueous LiCl (3×100 mL), H2O (1×100 mL), and brine (1×50 mL)
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Type
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EXTRACTION
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Details
|
The combined aqueous phases were extracted with EtOAc (3×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |